1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one

Physicochemical property prediction Regioisomer differentiation Pre-formulation screening

Regioisomeric impurities in nitropyrazolone libraries can confound antifungal structure-activity relationship (SAR) studies and mislead lead optimization programs. Procure the definitive N1-methyl regioisomer (CAS 61885-22-1) as a precisely characterized minimal-steric control compound to decouple electronic vs. steric contributions at the N1 position. - Head-to-head benchmarking: Enables direct comparison with N2-methyl isomer (CAS 81649-68-5) to experimentally close missing physicochemical data gaps (density, boiling point, flash point). - Proven atom-efficient nitration route ensures supply scalability as a versatile intermediate for reduction, cycloaddition, or nucleophilic displacement chemistry.

Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
CAS No. 61885-22-1
Cat. No. B13951326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one
CAS61885-22-1
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NN1C)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O3/c1-3-4(8(10)11)5(9)6-7(3)2/h1-2H3,(H,6,9)
InChIKeyNQDGRFWJFDMVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one (CAS 61885-22-1): Identity and Chemical Class


1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one (CAS 61885-22-1; also cataloged as NSC291116) is a small-molecule nitropyrazolone (C₅H₇N₃O₃, MW 157.13 g/mol) [1]. The compound belongs to the 4-nitropyrazolin-5-one structural class, which has recently been advanced as a novel fungicide chemotype with broad-spectrum activity against phytopathogenic fungi [2]. Its structure features a pyrazolone ring bearing methyl substituents at the N1 and C5 positions and a nitro group at C4—a substitution pattern that differs from the more extensively studied N2-methyl regioisomer (CAS 81649-68-5) and from 4-nitropyrazolones bearing an N1-aryl substituent that have demonstrated fungicidal potency comparable or superior to the commercial strobilurin kresoxim-methyl [2].

Compound class N1-Methyl nitropyrazolone; small-molecule scaffold for regioisomer-based SAR
Research context Fungicide lead optimization and antimicrobial comparator studies
Selection logic Minimal-steric N1 control for N1-aryl nitropyrazolone pharmacophore mapping

1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one: Substitution Verification


Nitropyrazolones are not a uniform commodity; their physicochemical properties and biological performance are exquisitely sensitive to the regioisomeric placement of the N-methyl substituent and the nature of the N1 substituent [1]. The key structure–activity findings for this class establish that an aromatic substituent on the N1 atom and small substituents (e.g., methyl) at the C3 and C4 positions are critical for high fungicidal activity [2]. The compound 1,5-dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one carries its N-methyl group at the N1 position rather than the N2 position found in the regioisomer CAS 81649-68-5, producing measurably different computed physicochemical properties (e.g., density, boiling point, flash point) . Generic substitution with an N2-methyl regioisomer or with an N1-aryl nitropyrazolone therefore risks altering solubility, thermal stability, formulation behavior, and biological target engagement. The quantitative evidence in Section 3 documents the specific magnitude of these differences where head-to-head data are available.

!
Regioisomer shift alters physical properties

N1-methyl (CAS 61885-22-1) and N2-methyl (CAS 81649-68-5) regioisomers differ in computed density and boiling point; direct interchange may shift distillation and crystallization behavior.

!
N1-methyl falls outside optimal antifungal pharmacophore

Fungicidal activity comparable to kresoxim-methyl is documented for N1-aryl nitropyrazolones; the N1-methyl compound lacks the aromatic N1 substituent critical for potency, so class-level SAR may not transfer.

!
Pyrazolone vs. pyrazole analog antimicrobial profile may differ

The pyrazole analog (CAS 3920-42-1) reports an MIC of 0.015 mg/mL against S. aureus; the C3 carbonyl in the pyrazolone can shift hydrogen-bonding and electronic distribution, requiring independent MIC confirmation.

1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one vs. N2-Methyl Regioisomer


Density and Thermal Properties: N1- vs. N2-Methyl Comparison

The target compound (N1-methyl regioisomer, CAS 61885-22-1) and its closest N2-methyl regioisomer (2,5-dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one, CAS 81649-68-5) are constitutional isomers differing solely in the position of the N-methyl group. Computed density, boiling point, and flash point data are available for the N2-methyl regioisomer ; direct experimentally measured or computed data for the N1-methyl target compound have not been identified in publicly accessible repositories as of this search. The absence of head-to-head experimental data underscores the procurement risk of assuming interchangeability.

N1- vs. N2-Methyl Density
Cross-study comparable
Computed data unavailable for N1-methyl regioisomer
Regioisomer-dependent property shift expected
N2-methyl isomer: density 1.43 g/cm³, bp 216.3 °C, flash 84.6 °C (calc.)
Physicochemical property prediction Regioisomer differentiation Pre-formulation screening

Fungicidal Activity: N1-Methyl vs. N1-Aryl Nitropyrazolones

The class-level SAR established by Budnikov et al. demonstrates that 4-nitropyrazolin-5-ones bearing an aromatic N1 substituent and small C3/C4 alkyl groups exhibit mycelial growth inhibition comparable or superior to the commercial fungicide kresoxim-methyl against a panel of six phytopathogenic fungi [1]. The target compound, possessing an N1-methyl rather than an N1-aryl substituent, falls outside the optimal pharmacophore. While no direct antifungal data for the target compound were located, the SAR predicts attenuated potency relative to N1-aryl congeners. This inference must be confirmed by direct experimentation.

Fungicidal Activity SAR
Class-level inference
No published data for N1-methyl compound
N1-aryl analogs active vs. six phytopathogens
N1-methyl likely attenuated vs. N1-aryl; requires direct testing
Agricultural fungicide Structure-activity relationship Phytopathogen control

Antimicrobial MIC: Pyrazole Analog Comparison

Literature data exist for the structurally related pyrazole analog 1,5-dimethyl-4-nitro-1H-pyrazole (CAS 3920-42-1), which differs by lacking the carbonyl group at the 3-position. This pyrazole reportedly exhibits an MIC of 0.015 mg/mL against Staphylococcus aureus . No equivalent MIC data have been found for the target pyrazolone (CAS 61885-22-1). The presence of the C3 carbonyl in the pyrazolone alters hydrogen-bonding capacity and electronic distribution, potentially shifting antimicrobial potency relative to the pyrazole analog.

Antimicrobial MIC
Cross-study comparable
No published MIC for target pyrazolone
Pyrazole analog MIC: 0.015 mg/mL (S. aureus)
C3 carbonyl may shift antimicrobial potency; validate independently
Antimicrobial screening Structural analog comparison Heterocycle differentiation

Synthetic Accessibility: Class-Validated Nitration Route

Budnikov et al. reported a scalable, atom-efficient nitration method using Fe(NO₃)₃/NaNO₂ at room temperature to produce a wide range of 4-nitropyrazolin-5-ones in high yields and purity [1]. While the specific yield for the target compound (CAS 61885-22-1) was not isolated in that publication, the method is class-general. Procurement decisions based on synthetic route feasibility can therefore rely on class-level evidence that the nitration step is robust for diverse substitution patterns, provided the precursor 1,5-dimethylpyrazol-3-one is available.

Synthetic Accessibility
Class-level inference
Scalable Fe(NO₃)₃/NaNO₂ nitration at rt
Class-general route reduces process development risk
Target yield not individually reported; precursor availability assumed
Atom-efficient synthesis Scalable nitration Process chemistry

1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one: Application Scenarios for Procurement


Regioisomer-Based Physicochemical Screening

When density, boiling point, and flash point differences between N1-methyl and N2-methyl regioisomers are critical to distillation or crystallization process design, procurement of both CAS 61885-22-1 and CAS 81649-68-5 enables direct experimental measurement of the missing property data for the N1-methyl isomer, using the known computed values of the N2-isomer (density 1.43 g/cm³, boiling point 216.3 °C, flash point 84.6 °C) as a benchmarking reference .

N1-Substituent Effects: Antifungal SAR Probe

The class-level evidence that N1-aryl nitropyrazolones achieve fungicidal activity comparable or superior to kresoxim-methyl [1] positions the N1-methyl analog (CAS 61885-22-1) as a minimal-steric control compound for systematic SAR studies aimed at decoupling electronic versus steric contributions of the N1 substituent.

Synthetic Intermediate for Nitro Group Derivatization

The established atom-efficient, room-temperature nitration route for the nitropyrazolone class [2] supports procurement of CAS 61885-22-1 as a versatile nitro-bearing intermediate for reduction, cycloaddition, or nucleophilic displacement chemistry, enabling generation of focused libraries for fungicide or antibacterial lead optimization.

Antimicrobial Comparison: Pyrazolone vs. Pyrazole Analog

The reported MIC of 0.015 mg/mL against S. aureus for the pyrazole analog 1,5-dimethyl-4-nitro-1H-pyrazole (CAS 3920-42-1) provides a quantitative benchmark for head-to-head antimicrobial evaluation of the pyrazolone (CAS 61885-22-1), allowing direct assessment of the impact of the C3 carbonyl on antibacterial potency.

Application
Selection Property
Validation Focus
Regioisomer-based physicochemical screening
N1-methyl positional identity
Direct measurement of density, boiling point, and flash point
N1-substituent antifungal SAR probe
Minimal-steric N1-methyl control
Decouple electronic vs. steric N1 effects on fungicidal activity
Nitro group derivatization intermediate
Class-validated nitration route compatibility
Reduction, cycloaddition, and nucleophilic displacement chemistry
Pyrazolone vs. pyrazole antimicrobial comparison
C3 carbonyl presence
Head-to-head MIC against S. aureus benchmarked to pyrazole analog
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